molecular formula C13H22O3 B1676446 Methyl dihydrojasmonate CAS No. 24851-98-7

Methyl dihydrojasmonate

Cat. No.: B1676446
CAS No.: 24851-98-7
M. Wt: 226.31 g/mol
InChI Key: KVWWIYGFBYDJQC-UHFFFAOYSA-N
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Description

Methyl dihydrojasmonate is a fragrance compound known for its jasmine-like scent. It is also referred to as hedione or kharismal. This compound is widely used in the perfume industry due to its pleasant floral aroma. This compound is a clear to pale yellow oily liquid with a chemical formula of C13H22O3 and a molar mass of 226.316 g/mol .

Mechanism of Action

Target of Action

Methyl dihydrojasmonate (MDJ) is a cost-effective and safe substitute for jasmonic acids, which are known for their effects on plant resistance and metabolites . MDJ primarily targets the physiological indicators and polyphyllins biosynthesis in plants like Paris polyphylla var. yunnanensis, a medicinal plant that contains medicinal steroidal saponins .

Mode of Action

MDJ interacts with its targets to enhance the accumulation of steroidal saponins, such as polyphyllin I, II, III, D, V, VI, VII, H . It also has an aroma compound that smells similar to jasmine . In animals and animal cells, it displays an efficient neuroprotective, anti-inflammatory, and antioxidant action .

Biochemical Pathways

MDJ affects the “terpenoid backbone biosynthesis”, “biosynthesis of unsaturated fatty acids”, “sesquiterpenoid and triterpenoid biosynthesis”, “fatty acid metabolism”, and “phenylpropanoid biosynthesis” pathways . The majority of genes related to steroidal saponins were up-regulated following MDJ treatment .

Pharmacokinetics

It’s known that different concentrations of mdj can be applied to plants to achieve desired effects .

Result of Action

MDJ treatment significantly increases the levels of photosynthetic pigments, antioxidant enzymes, osmoregulators . It enhances the accumulation of polyphyllins in both the leaves and rhizomes . Particularly, the sum of four polyphyllins (polyphyllin I, II, VI, VII) stated in the Chinese Pharmacopoeia, increased by 45.65% following treatment .

Action Environment

The action, efficacy, and stability of MDJ can be influenced by environmental factors. For instance, it activates an intra-cellular signaling mechanism as a defense in response to damage caused by environmental injuries or aggression, such as ultraviolet radiation and osmotic shock .

Chemical Reactions Analysis

Types of Reactions

Methyl dihydrojasmonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at different positions on the cyclopentane ring.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds for metalation, halides for substitution, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxygenated derivatives, while substitution can introduce various functional groups onto the cyclopentane ring .

Scientific Research Applications

Comparison with Similar Compounds

Methyl dihydrojasmonate is similar to other jasmonates, such as methyl jasmonate and jasmonic acid. it is unique in its specific fragrance properties and its widespread use in the perfume industry. Similar compounds include:

This compound stands out due to its unique combination of fragrance properties and its versatility in various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-(3-oxo-2-pentylcyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWWIYGFBYDJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029325
Record name Methyl dihydrojasmonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; very slightly soluble in water, Soluble (in ethanol)
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.997-1.008 (20°)
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

24851-98-7
Record name Hedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24851-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl dihydrojasmonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl dihydrojasmonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxo-2-pentylcyclopentaneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL DIHYDROJASMONATE (SYNTHETIC)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a glovebox, into a 10 ml glass vial were placed 15.5 mg (0.0485 mmole) of [(COD)Ru(methylallyl)2], 14.9 mg (0.0485 mmole) of (R,R)-Me-DuPHOS and 250 μl of methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate (1.08 mmole). To this suspension was added 0.630 ml of a 0.081 M solution of titrated HBF4.etherate (0.049 mmole) in CH2Cl2 with stirring. This concentrated solution was stirred for 1.5 hours, after which 21.5 g (95.9 mmole) of methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate and 11.5 ml of CH2Cl2 were added. The resulting yellow solution was placed in a 75 ml autoclave, purged with hydrogen and pressurized to 90 bar of hydrogen. After 8 hours, the solution was exposed to air and passed through a column of silica gel to separate the catalyst. This gave a 99% yield of the desired Hedione® product with the following ratios of isomers: cis/trans=98/2; (+)-cis/(−)-cis=82.4/17.6, 64.8% ee.
[Compound]
Name
glass
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
(COD)Ru(methylallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.9 mg
Type
reactant
Reaction Step Three
Quantity
250 μL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
21.5 g
Type
reactant
Reaction Step Six
Quantity
11.5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl dihydrojasmonate
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